molecular formula C14H12BrN3OS B1265260 KGP94

KGP94

Cat. No.: B1265260
M. Wt: 350.24 g/mol
InChI Key: ZDBKSZKTCPOBFR-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KGP94 is a small molecule inhibitor of the enzyme cathepsin L, which is a lysosomal cysteine protease. Cathepsin L plays a crucial role in the degradation of proteins within the lysosome and is implicated in various pathological conditions, including cancer metastasis. This compound has shown potential as an anti-metastatic agent by inhibiting the activity of cathepsin L, thereby reducing the invasive and migratory capabilities of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

KGP94 can be synthesized through multiple synthetic routes. One efficient method involves four consecutive steps starting from 3-bromobenzoyl chloride. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KGP94 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

KGP94 has a wide range of scientific research applications, including:

Mechanism of Action

KGP94 exerts its effects by inhibiting the activity of cathepsin L. The mechanism involves the formation of a transient covalent bond between the thiocarbonyl group of this compound and the thiolate moiety of the enzyme’s active site cysteine residue. This inhibition is time-dependent, reversible, and competitive, leading to a decrease in cathepsin L activity. By inhibiting cathepsin L, this compound impedes the degradation of extracellular matrix components, thereby reducing cancer cell invasion and migration .

Comparison with Similar Compounds

KGP94 is unique compared to other cathepsin L inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to inhibit cathepsin L under both normal and aberrant microenvironmental conditions, making it a promising candidate for anti-metastatic therapy .

Biological Activity

KGP94, chemically known as 3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone, is a small molecule inhibitor primarily targeting Cathepsin L (CTSL), an enzyme implicated in cancer metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as a reversible competitive inhibitor of CTSL. It binds to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition is crucial as CTSL plays a significant role in tumor cell invasion and migration, particularly under conditions of hypoxia and acidic pH—common features of the tumor microenvironment that enhance metastatic potential .

Prostate and Breast Cancer

Research has demonstrated that this compound significantly reduces the invasive capabilities of prostate (PC-3ML) and breast cancer (MDA-MB-231) cells. In vitro studies revealed that treatment with this compound led to a marked decrease in cell migration and invasion under both normal and aberrant microenvironmental conditions .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationMigration Reduction (%)Invasion Reduction (%)
PC-3ML10 µM65%70%
MDA-MB-23125 µM60%65%

In Vivo Studies

In vivo experiments further corroborated the anti-metastatic properties of this compound. Mice injected with PC-3ML cells and subsequently treated with this compound showed a 65% reduction in metastatic tumor burden compared to untreated controls. Histological analyses confirmed that this reduction was associated with decreased tumor growth and improved survival rates .

Bone Metastasis Model

In a prostate cancer bone metastasis model, this compound also demonstrated efficacy by reducing osteoclast formation and bone resorption, which are critical factors in bone metastasis progression. The treatment downregulated NFκB signaling pathways associated with osteoclastogenesis, indicating its potential to mitigate skeletal-related events in advanced prostate cancer .

Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as a promising therapeutic agent. For instance, a study indicated that this compound's inhibition of CTSL could be pivotal in managing metastatic disease progression, particularly in patients with advanced prostate cancer . Furthermore, ongoing research aims to enhance the solubility of this compound through prodrug formulations like KGP420, facilitating its application in clinical settings .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea

InChI

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+

InChI Key

ZDBKSZKTCPOBFR-GHRIWEEISA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Synonyms

KGP94

Origin of Product

United States

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